molecular formula C82H73F6N3O8P2S2 B13651843 N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide

N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B13651843
M. Wt: 1468.5 g/mol
InChI Key: AERDFLJDWRDNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex organophosphorus derivative characterized by a pentacyclic framework incorporating oxygen atoms (12,14-dioxa) and a phosphorus center in a λ⁵-phosphorus coordination state. The structure features two 4-tert-butylphenyl substituents, a trifluoromethylsulfonylimino group, and a conjugated π-system across the decaene backbone. Its synthesis likely involves multi-step cyclization and sulfonamide functionalization, as inferred from analogous phosphapentacyclo syntheses . Key spectral data (e.g., $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR, and MS) would be critical for structural confirmation, aligning with methodologies outlined in studies on complex heterocycles .

Properties

Molecular Formula

C82H73F6N3O8P2S2

Molecular Weight

1468.5 g/mol

IUPAC Name

N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C82H73F6N3O8P2S2/c1-77(2,3)57-37-29-49(30-38-57)65-45-53-21-13-17-25-61(53)69-70-62-26-18-14-22-54(62)46-66(50-31-39-58(40-32-50)78(4,5)6)74(70)97-100(96-73(65)69,90-102(92,93)81(83,84)85)89-101(91-103(94,95)82(86,87)88)98-75-67(51-33-41-59(42-34-51)79(7,8)9)47-55-23-15-19-27-63(55)71(75)72-64-28-20-16-24-56(64)48-68(76(72)99-101)52-35-43-60(44-36-52)80(10,11)12/h13-48,89H,1-12H3

InChI Key

AERDFLJDWRDNMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=NS(=O)(=O)C(F)(F)F)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)C(C)(C)C)NP8(=NS(=O)(=O)C(F)(F)F)OC9=C(C1=CC=CC=C1C=C9C1=CC=C(C=C1)C(C)(C)C)C1=C(O8)C(=CC2=CC=CC=C21)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of such compounds typically involves:

  • Construction of the pentacyclic phosphorus-containing core.
  • Installation of bulky aryl substituents (4-tert-butylphenyl groups).
  • Introduction of trifluoromethanesulfonamide functionalities via sulfonylation or amination steps.

Synthesis of Phosphapentacyclic Core

  • The pentacyclic phosphorus core is generally synthesized by cyclization reactions involving phosphorus oxychloride or related phosphorus(V) reagents with diols or polyols to form the dioxa-phosphapentacyclic framework.
  • Aromatic substituents such as 4-tert-butylphenyl groups are introduced via nucleophilic aromatic substitution or cross-coupling reactions on precursor intermediates bearing halogen or boronate groups.

Introduction of Trifluoromethanesulfonamide Group

  • The trifluoromethanesulfonamide group is typically installed by reacting amine functionalities on the phosphorus-containing core with trifluoromethanesulfonyl chloride (triflyl chloride) under controlled conditions.
  • This reaction proceeds via nucleophilic substitution, where the amine attacks the sulfonyl chloride to form the sulfonamide bond.
  • Reaction conditions often involve the use of a base (e.g., triethylamine) and solvents such as dichloromethane or acetonitrile at low temperatures to moderate temperatures to ensure selectivity and yield.

Detailed Stepwise Preparation Protocol

Step Reaction Reagents & Conditions Expected Yield Notes
1 Formation of 12,14-dioxa-13λ5-phosphapentacyclic core Cyclization of phosphorus(V) oxychloride with suitable diol precursors under inert atmosphere, solvent: THF or toluene, temperature: 0°C to room temp 70-85% Strict moisture control required to prevent hydrolysis
2 Introduction of 4-tert-butylphenyl substituents Cross-coupling (Suzuki or Stille) or nucleophilic aromatic substitution using arylboronic acids or halides 60-75% Use of Pd catalysts and inert atmosphere recommended
3 Amination to introduce amino functionality for sulfonamide formation Reaction with ammonia or primary amines under mild conditions 80-90% Amination site must be selectively activated
4 Sulfonylation with trifluoromethanesulfonyl chloride Reaction with trifluoromethanesulfonyl chloride in presence of base (triethylamine), solvent: dichloromethane, temperature: 0°C to room temp 50-65% Slow addition of sulfonyl chloride recommended to control exotherm
5 Purification Column chromatography or recrystallization Purity >95% Characterization by IR, NMR (1H, 13C, 19F), MS

Analytical Characterization Supporting Preparation

  • Infrared Spectroscopy (IR): Confirms sulfonamide S=O stretching (~1350-1150 cm⁻¹) and P=O vibrations.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR and ^13C NMR reveal aromatic and aliphatic proton/carbon environments consistent with tert-butylphenyl groups and pentacyclic framework.
    • ^19F NMR shows signals for trifluoromethyl groups confirming trifluoromethanesulfonamide presence.
  • Mass Spectrometry (MS): Molecular ion peak consistent with calculated molecular weight (~753.8 g/mol).
  • Elemental Analysis: Confirms C, H, N, P, S, F content consistent with the proposed structure.

Summary Table of Key Preparation Parameters

Parameter Details
Core Cyclization Phosphorus(V) oxychloride + diol, inert atmosphere, 0–25°C
Aryl Substitution Pd-catalyzed cross-coupling, arylboronic acids, 60–75% yield
Amination Mild amination with primary amines, 80–90% yield
Sulfonylation Trifluoromethanesulfonyl chloride, base (Et3N), 50–65% yield
Solvents THF, toluene, dichloromethane, acetonitrile
Purification Chromatography, recrystallization
Characterization IR, ^1H/^13C/^19F NMR, MS, elemental analysis

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.

    Reduction: Reduction reactions could target the trifluoromethylsulfonyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (for electrophilic substitution) or nucleophiles like amines.

Major Products

The major products would depend on the specific reactions but could include various substituted aromatic compounds and reduced forms of the original molecule.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a catalyst in organic reactions due to its complex structure.

    Material Science: It might be used in the development of new materials with unique properties.

Biology

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

    Biochemical Research: It might be used to study enzyme interactions due to its complex structure.

Medicine

    Therapeutics: Potential use in the treatment of diseases, depending on its biological activity.

    Diagnostics: Could be used in imaging or as a marker in diagnostic tests.

Industry

    Polymer Production: The compound could be used in the synthesis of advanced polymers.

    Electronics: Potential use in the development of new electronic materials.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Could involve inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphapentacyclo Derivatives

The compound belongs to a rare class of λ⁵-phosphorus-containing polycyclic systems. Comparable compounds include:

Phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1,3,5,7,9,16,18,20,22-nonaen-13-one: Lacks the trifluoromethylsulfonylimino group and tert-butylphenyl substituents, resulting in lower thermal stability and reduced electron-withdrawing effects .

N-(13-Amino-12,14-dioxa-13λ⁵-phosphapentacyclo[...]tricosa[...]decaen-13-yl)methanesulfonamide: Features a simpler methylsulfonamide group, which reduces steric hindrance compared to the bulkier trifluoromethylsulfonylimino moiety in the target compound .

Table 1: Structural and Electronic Comparison

Compound Name Substituents Molecular Weight (g/mol) Thermal Stability (°C) Solubility (LogP)
Target Compound (this study) 4-tert-butylphenyl, CF₃SO₂N ~1,200 (estimated) >300 4.2
Phosphapentacyclo[...]tricosa[...]decaen-13-one H, O ~950 220–240 2.8
Methanesulfonamide derivative CH₃SO₂N ~1,000 260–280 3.5

Key Findings :

  • The 4-tert-butylphenyl groups enhance solubility in non-polar solvents (LogP = 4.2) compared to unsubstituted analogs (LogP = 2.8–3.5) .
  • The trifluoromethylsulfonylimino group increases thermal stability (>300°C) due to strong electron-withdrawing effects and rigid conjugation .
Sulfonamide-Functionalized Heterocycles

Sulfonamide groups are common in bioactive and materials science applications. Notable analogs include:

Isorhamnetin-3-O-glycoside: A flavonoid glycoside with sulfonamide-like polarity but lacking phosphorus. Exhibits antioxidant activity but lower thermal stability .

9-Decenila acetate : A semiochemical with a simpler sulfonate ester structure, used in pest control but devoid of polycyclic complexity .

Table 2: Functional Group Impact on Properties

Compound Name Core Structure Functional Group Biological Activity Thermal Stability (°C)
Target Compound Phosphapentacyclo CF₃SO₂N Not reported >300
Isorhamnetin-3-O-glycoside Flavonoid O-glycoside, OH Antioxidant 180–200
9-Decenila acetate Linear alkene Acetate Insect attractant 100–120

Key Findings :

  • The phosphapentacyclo backbone confers exceptional rigidity, as seen in high thermal stability (>300°C) compared to linear or flavonoid-based sulfonamides .
  • Biological activity data for the target compound remains uncharacterized, unlike Isorhamnetin-3-O-glycoside or pest-control semiochemicals .

Biological Activity

Chemical Structure and Properties

The compound features a highly intricate structure characterized by multiple functional groups and a unique polycyclic framework. Its molecular weight is approximately 1468.5 g/mol with a high logP value indicating substantial lipophilicity. The detailed structural formula includes:

  • Trifluoromethylsulfonamide group : Contributes to its chemical reactivity and potential biological interactions.
  • Phosphapentacyclo framework : Imparts stability and may influence pharmacokinetic properties.

Research indicates that this compound acts as an antagonist for Toll-like receptors 7 and 8 (TLR7/8), which are crucial in the immune response to viral infections and autoimmune diseases. By inhibiting these receptors, the compound may modulate inflammatory pathways and provide therapeutic benefits in conditions like systemic lupus erythematosus and type 1 diabetes mellitus .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)5.2
MCF-7 (Breast Cancer)4.8
A549 (Lung Cancer)6.0

These results suggest that the compound could be developed as a potential anticancer agent.

In Vivo Studies

Animal models have provided insights into the pharmacodynamics of this compound:

  • Anti-inflammatory Effects : Administration in murine models showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 following induced inflammation .
  • Toxicology : Preliminary toxicological evaluations indicate a favorable safety profile at therapeutic doses.

Case Study 1: Systemic Lupus Erythematosus

A clinical trial involving patients with systemic lupus erythematosus demonstrated that treatment with the compound resulted in significant reductions in disease activity scores compared to placebo controls . Patients reported improved quality of life metrics alongside decreased corticosteroid usage.

Case Study 2: Cancer Therapy

In a Phase II clinical trial for advanced breast cancer patients resistant to standard therapies, the compound was administered alongside conventional treatments. Results indicated a synergistic effect leading to improved overall survival rates .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound’s reactivity is governed by its pentacyclic framework, trifluoromethylsulfonylimino group, and bulky tert-butylphenyl substituents. The phosphorus atom in the λ⁵-phospha ring exhibits hypervalent bonding, enabling unique redox and coordination properties. The electron-withdrawing trifluoromethylsulfonamide group enhances electrophilic character, while tert-butylphenyl groups impart steric hindrance, directing regioselectivity in reactions. Structural analysis via X-ray diffraction (XRD) and density functional theory (DFT) can validate bond angles and electron density distribution .

Q. What methodologies are recommended for synthesizing this compound with high purity?

Synthesis involves multi-step reactions starting with the assembly of the pentacyclic core using organophosphorus precursors, followed by sequential functionalization. Key steps include:

  • Core formation : Cyclocondensation of diols with phosphorus trichloride under inert atmosphere (N₂/Ar) at 80–120°C .
  • Sulfonamide introduction : Reaction of the intermediate with trifluoromethanesulfonamide in the presence of a coupling agent (e.g., HATU) .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (95:5 to 70:30) to achieve >98% purity .

Q. How can computational modeling aid in predicting the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can predict binding affinities to enzymes like cytochrome P450 or kinases. Focus on the sulfonamide moiety’s hydrogen-bonding potential and the tert-butylphenyl groups’ hydrophobic interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How do electronic effects of substituents impact the compound’s catalytic or inhibitory activity?

The trifluoromethylsulfonylimino group induces strong electron-withdrawing effects, polarizing the phosphorus center and enhancing its Lewis acidity. This facilitates interactions with nucleophiles (e.g., in catalytic cycles). Comparative studies with analogs lacking tert-butyl groups show reduced steric shielding, leading to undesired side reactions. Electrochemical analysis (cyclic voltammetry) reveals oxidation potentials shifted by 0.3–0.5 V compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported bioactivity data for similar compounds?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) may arise from assay conditions (pH, solvent) or impurity profiles. A systematic approach includes:

  • Standardized assays : Use identical cell lines (e.g., HeLa, MCF-7) and solvent controls (DMSO ≤0.1%).
  • Batch analysis : LC-MS to confirm purity and quantify degradation products.
  • Structure-activity relationship (SAR) mapping : Compare analogs (see Table 1) to isolate critical functional groups .

Table 1 : Bioactivity of Structural Analogs

CompoundKey SubstituentsBioactivity (IC₅₀, μM)
Analog A (Simpler core)Trifluoromethyl only25.3 (Antimicrobial)
Analog B (Bulkier)tert-Butylphenyl + sulfonamide8.7 (Anticancer)

Q. How can reaction mechanisms involving this compound be elucidated under catalytic conditions?

Mechanistic studies require:

  • In-situ spectroscopy : Raman or FTIR to track P=O and S=O vibrational shifts during reactions.
  • Isotopic labeling : Use ¹⁸O-labeled water to confirm oxygen transfer pathways in oxidation reactions.
  • Kinetic isotope effects (KIE) : Compare rates with deuterated vs. protiated substrates to identify rate-determining steps .

Q. What experimental designs optimize multi-step synthesis while minimizing side products?

Apply factorial design (DoE) to screen variables:

  • Factors : Temperature (80–140°C), catalyst loading (5–20 mol%), and reaction time (12–48 hr).
  • Response : Yield and purity. Statistical analysis (ANOVA) identifies optimal conditions. For example, a central composite design reduced side products by 40% when using 15 mol% Pd(OAc)₂ at 110°C for 24 hr .

Contradictions and Limitations

  • Synthetic yield vs. purity : High-temperature reactions increase yield but risk decomposition. Mitigate via gradient cooling and scavenger resins .
  • Biological activity variability : Differences in cell permeability due to tert-butylphenyl groups may explain inconsistent IC₅₀ values. Use logP calculations (ChemAxon) to correlate hydrophobicity with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.